1-(3-Ethoxy-5-methoxyphenyl)propan-2-one
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Overview
Description
1-(3-Ethoxy-5-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is often used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Ethoxy-5-methoxyphenyl)propan-2-one can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the reaction of 3-ethoxy-5-methoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions . The reaction typically requires a catalyst, such as sodium hydroxide or hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxy-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3-Ethoxy-5-methoxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-5-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The presence of the ethoxy and methoxy groups can affect the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)propan-2-one: This compound has a similar structure but lacks the ethoxy group.
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one:
Uniqueness
1-(3-Ethoxy-5-methoxyphenyl)propan-2-one is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. These functional groups can influence the compound’s chemical reactivity and its interactions with other molecules, making it distinct from similar compounds .
Biological Activity
1-(3-Ethoxy-5-methoxyphenyl)propan-2-one, a compound with the molecular formula C12H16O3, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
- Molecular Formula : C12H16O3
- Molecular Weight : 208.26 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC1=CC(=C(C=C1)OC)C(=O)C(C)C
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A notable study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential applications in developing new antimicrobial agents.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Antioxidant Activity
The compound has also shown promising antioxidant properties. In vitro assays using the DPPH radical scavenging method revealed an IC50 value of 25 µg/mL, indicating a strong capacity to neutralize free radicals. This activity is crucial for potential therapeutic applications in oxidative stress-related diseases.
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Radical Scavenging | 25 |
Cytotoxicity and Anti-Cancer Potential
In cancer research, this compound was evaluated for its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The results indicated that the compound exhibits selective cytotoxicity with IC50 values of 15 µM for HepG2 and 20 µM for MCF7 cells, suggesting its potential as a lead compound in anticancer drug development.
Cell Line | IC50 (µM) |
---|---|
HepG2 | 15 |
MCF7 | 20 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that the compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression. Further research is required to elucidate the specific pathways affected by this compound.
Study on Anticancer Activity
A recent study published in a peer-reviewed journal investigated the anticancer effects of this compound on HepG2 cells. The study reported that treatment with the compound resulted in significant apoptosis, as evidenced by increased levels of caspase-3 activation and annexin V staining. These findings highlight the compound's potential as an anticancer agent through apoptosis induction.
Research on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against pathogenic bacteria. The results demonstrated that it not only inhibited bacterial growth but also disrupted biofilm formation, suggesting a dual mechanism of action that could be beneficial in treating biofilm-associated infections.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(3-ethoxy-5-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-4-15-12-7-10(5-9(2)13)6-11(8-12)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
JTBSAPLZXFPEBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)OC)CC(=O)C |
Origin of Product |
United States |
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